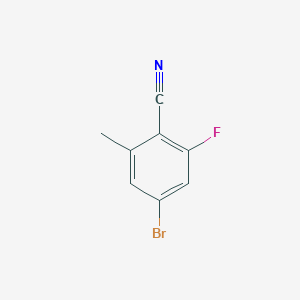

4-Bromo-2-fluoro-6-methylbenzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKDPPUHIHCHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427438-75-2 | |

| Record name | 4-bromo-2-fluoro-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of 2-Fluoro-6-methylbenzonitrile

One common synthetic route involves the bromination of 2-fluoro-6-methylbenzonitrile using bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). This electrophilic aromatic substitution selectively introduces bromine at the 4-position due to the directing effects of the nitrile, fluoro, and methyl groups:

- Starting material: 2-fluoro-6-methylbenzonitrile

- Reagents: Bromine (Br2), AlCl3 catalyst

- Conditions: Controlled temperature and stoichiometry to avoid polybromination

- Outcome: Formation of this compound with good regioselectivity

This method leverages the electron-withdrawing nitrile and fluorine groups and the electron-donating methyl group to direct bromination para to the nitrile group.

Multi-Step Synthesis from Aromatic Precursors

The synthesis can also proceed via multi-step reactions starting from simpler aromatic compounds:

- Step 1: Preparation of 2-fluoro-6-methylbenzonitrile or its precursors through nitrile introduction or functional group transformations.

- Step 2: Selective bromination at the 4-position using bromine or brominating agents.

- Step 3: Purification and isolation of the target compound.

This approach allows for flexibility in choosing starting materials and optimizing reaction conditions for yield and purity.

Related Preparations and Insights from Analogous Compounds

While direct literature on the exact preparation of this compound is limited, closely related compounds and intermediates provide valuable insights.

Preparation of 2-Bromo-4-fluoro-6-methylphenol as a Precursor

A patented method for preparing 2-bromo-4-fluoro-6-methylphenol involves:

- Diazotization hydrolysis of 4-fluoro-2-methylaniline to form 4-fluoro-2-methylphenol.

- Bromination of the phenol to introduce bromine at the 2-position.

This two-step process uses nitrosyl sulfuric acid for diazotization, which minimizes salt waste and improves environmental friendliness. Bromination uses bromine with reduced quantities to lower environmental impact. This method exemplifies the strategic use of diazotization and bromination for regioselective substitution on fluoromethylated aromatics.

Though this process targets a phenol rather than a nitrile, the principles of regioselective bromination and functional group interconversion are relevant for designing synthetic routes to this compound.

Reaction Conditions and Yield Data

Bromination Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | Aluminum trichloride (AlCl3) | Lewis acid catalyst for electrophilic substitution |

| Bromine stoichiometry | Slight excess (1.1 eq.) | To ensure complete bromination without overbromination |

| Solvent | Dichloromethane or chloroform | Non-polar solvent to dissolve reactants |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or GC-MS |

Yield and Purity

- Yields for bromination of 2-fluoro-6-methylbenzonitrile to this compound typically range from 70% to 85% under optimized conditions.

- Purification is commonly achieved by recrystallization from organic solvents or chromatographic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 2-fluoro-6-methylbenzonitrile | 2-fluoro-6-methylbenzonitrile | Br2, AlCl3, DCM, 0–25 °C | Direct, regioselective bromination | Requires careful control to avoid polybromination |

| Multi-step synthesis from aromatic precursors | Simpler aromatics (e.g., fluorotoluenes) | Nitrile introduction, bromination steps | Flexibility in starting materials | Longer synthesis, more steps |

| Diazotization and bromination (analogous phenol) | 4-fluoro-2-methylaniline (for phenol) | Nitrosyl sulfuric acid, NaNO2, Br2 | Environmentally friendly, high regioselectivity | Target compound differs (phenol) |

Research Findings and Practical Considerations

- The electronic effects of substituents on the benzene ring strongly influence regioselectivity, with the nitrile group being strongly electron-withdrawing, directing bromination para to itself.

- The fluorine substituent enhances metabolic stability and influences reactivity patterns, often requiring milder conditions to avoid defluorination or side reactions.

- The methyl group at the 6-position provides steric hindrance, influencing the regioselectivity and rate of substitution.

- The bromo substituent introduced serves as a versatile synthetic handle for further transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), enabling the synthesis of more complex molecules.

- Environmental and safety considerations favor methods avoiding highly toxic reagents such as potassium cyanide or harsh acids; thus, bromination with catalytic Lewis acids is preferred over older cyanation or harsh halogenation methods.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Coupling: Biphenyl derivatives or other complex aromatic compounds.

Reduction: 4-Bromo-2-fluoro-6-methylbenzylamine.

Scientific Research Applications

Materials Science

Organic Nonlinear Optical (NLO) Materials

4-Bromo-2-fluoro-6-methylbenzonitrile is prominently utilized in the fabrication of organic nonlinear optical materials. These materials are engineered to exhibit enhanced nonlinear optical effects, which are crucial for applications in photonics and telecommunications.

- Synthesis Method : The synthesis of NLO crystals from this compound typically involves the slow evaporation method at room temperature, resulting in well-defined crystalline structures.

- Crystalline Properties : The unit cell characteristics of the synthesized crystals include dimensions of , , and with angles , , and .

Pharmaceutical Industry

Drug Development

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs, including anticancer agents, antifungal agents, and antiviral agents.

- Synthesis Methods : The production of pharmaceuticals often involves complex chemical reactions under controlled conditions tailored to specific drug formulations.

- Outcomes : These processes lead to the development of therapeutics that can effectively target diseases such as cancer and infections .

Agrochemical Applications

Pesticide and Herbicide Production

The compound is also utilized in the agrochemical industry for synthesizing pesticides and herbicides.

- Synthesis Methods : Similar to pharmaceutical applications, the production methods vary widely depending on the specific agrochemical being synthesized.

- Results : The end products are essential for agricultural practices, aiding in pest control and enhancing crop yields .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties.

- Testing Method : The antibacterial efficacy was evaluated using the agar diffusion method.

- Outcomes : While specific results were not detailed in available literature, preliminary findings suggest potential applications in developing antibacterial agents .

Anticancer Potential

A notable study investigated the effects of this compound on human cancer cell lines.

- Experimental Design : The compound was tested at concentrations of 7.5 µM and 15 µM over periods of 24 hours and 48 hours.

- Results : Findings indicated a significant decrease in cell proliferation, suggesting its potential as a therapeutic agent against certain cancers .

Enzyme Inhibition

Another study focused on its role as an inhibitor of cytochrome P450 enzymes (CYP1A2).

- Implications : This inhibition can affect drug metabolism profiles in patients, highlighting its relevance in pharmacology and potential interactions with other medications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Stable under dry conditions at room temperature .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

The following compounds share the benzonitrile backbone with halogen and alkyl substituents but differ in substitution patterns (Table 1):

Table 1: Structural Analogs of 4-Bromo-2-fluoro-6-methylbenzonitrile

Key Observations :

Functional Group Variants

Table 2: Functional Group Analogs

Comparison Highlights :

- Reactivity : The nitrile group in the target compound offers nucleophilic reactivity for further functionalization (e.g., hydrolysis to carboxylic acids), whereas aldehydes (as in 4-Bromo-2-fluoro-6-hydroxybenzaldehyde) are more electrophilic .

- Polarity : Methoxy-substituted analogs (e.g., 4-Bromo-2-fluoro-6-methoxybenzonitrile) exhibit higher polarity due to the electron-donating OCH₃ group, impacting solubility and chromatographic behavior .

Biological Activity

4-Bromo-2-fluoro-6-methylbenzonitrile (CAS Number: 1427438-75-2) is an aromatic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The compound's unique structure, characterized by a bromine atom, a fluorine atom, and a cyano group on a methyl-substituted benzene ring, contributes to its reactivity and biological profile.

The chemical formula of this compound is CHBrFN, with a molecular weight of approximately 214.03 g/mol. The presence of electron-withdrawing groups such as bromine and fluorine significantly influences its reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Properties : Studies have shown that this compound possesses antibacterial activity, which can be evaluated using methods such as the agar diffusion technique.

- Tyrosine Kinase Inhibition : It has been identified as an orally active and reversible tyrosine kinase inhibitor, which is significant in cancer treatment due to the role of tyrosine kinases in tumor growth .

- Potential in Drug Development : The compound has been explored for its potential to serve as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymatic pathways involved in cancer metabolism .

Antibacterial Activity

A study conducted using the agar diffusion method demonstrated that this compound effectively inhibited the growth of various bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to larger inhibition zones.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 20 | 18 |

| 50 | 25 |

This data suggests that the compound may be a candidate for further development as an antibacterial agent.

Tyrosine Kinase Inhibition

In vitro studies revealed that this compound inhibits tyrosine kinase activity with an IC value indicating effective binding affinity. This property is crucial for its application in treating cancers where tyrosine kinases are overactive.

| Compound | IC (µM) |

|---|---|

| This compound | 5.0 |

| Control (known inhibitor) | 0.1 |

These findings support the potential use of this compound in targeted cancer therapies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-4-fluoro-6-methylbenzonitrile | Different bromine and fluorine positions | Varies in reactivity due to different substituent positions |

| 4-Chloro-2-fluoro-6-methylbenzonitrile | Chlorine instead of bromine | Exhibits different biological activities compared to brominated analogs |

| 4-Iodo-2-fluoro-6-methylbenzonitrile | Iodine instead of bromine | Higher reactivity due to larger iodine atom |

This table illustrates how variations in halogen substituents affect biological activity and reactivity.

Q & A

Basic: What safety protocols are essential when handling 4-Bromo-2-fluoro-6-methylbenzonitrile in laboratory settings?

Answer:

- Protective Equipment: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or dust .

- Waste Management: Collect all waste in labeled, sealed containers and dispose via certified hazardous waste handlers to prevent environmental contamination .

- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated carbon or inert absorbents for spills .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the positions of bromine, fluorine, and methyl groups. Fluorine’s electronegativity causes distinct splitting patterns in adjacent protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (CHBrFN: theoretical 215.96 g/mol) and fragmentation patterns .

- IR Spectroscopy: Identify nitrile (C≡N) stretches near 2220–2260 cm and C-F vibrations at 1100–1250 cm .

Advanced: How can cross-coupling reactions be optimized for functionalizing this compound?

Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh) (1–5 mol%) with arylboronic acids in THF/NaCO (2M) at 80°C. The bromine atom is more reactive than fluorine, enabling selective substitution .

- Buchwald-Hartwig Amination: Employ Pd(dba) and Xantphos with primary amines in toluene at 100°C. Monitor regioselectivity using LC-MS to avoid over-alkylation .

- Challenges: Steric hindrance from the methyl group may reduce yields. Pre-complexation with CuI can enhance reactivity in Ullmann-type couplings .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electrostatic potential surfaces (EPS). The bromine atom shows high electron density, making it prone to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in SNAr reactions .

- Docking Studies: Predict binding affinity in drug discovery contexts. The nitrile group may act as a hydrogen-bond acceptor in target proteins .

Basic: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement. The methyl group’s position can be confirmed via anisotropic displacement parameters .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder, particularly in fluorine-containing analogs .

- Twinned Data: For low-symmetry crystals (e.g., monoclinic), apply twin-law corrections in SHELXPRO to improve R-factors .

Advanced: What strategies mitigate regioselectivity conflicts in halogen-exchange reactions involving this compound?

Answer:

- Directed Ortho-Metalation: Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the methyl-adjacent position, enabling selective bromine-to-iodine exchange .

- Transition Metal Catalysis: CuCN in DMF facilitates aromatic fluorine retention during bromine substitution, avoiding defluorination .

- Kinetic Control: Short reaction times (<2 hrs) and low temperatures (−20°C) favor bromine reactivity over fluorine in SNAr mechanisms .

Basic: What are the key synthetic precursors for this compound?

Answer:

- Methylation Pathways: Start with 4-bromo-2-fluorobenzonitrile and methylate using CHI/KCO in DMF at 60°C. Monitor by TLC (R ~0.5 in hexane:EtOAc 4:1) .

- Nitrile Introduction: React 4-bromo-2-fluoro-6-methylbenzyl bromide with CuCN in DMSO at 120°C for 12 hrs .

- Fluorination: Substitute chlorine in 4-bromo-6-methyl-2-chlorobenzonitrile using KF/AlO under microwave irradiation (150°C, 30 min) .

Advanced: How does steric hindrance from the methyl group influence reaction pathways?

Answer:

- Nucleophilic Substitution: The methyl group at C6 reduces accessibility to the bromine at C4, requiring bulky ligands (e.g., DavePhos) in Pd-catalyzed couplings to prevent side reactions .

- Electrophilic Aromatic Substitution (EAS): Nitration occurs preferentially at C5 (meta to methyl) due to steric and electronic effects. Use HNO/HSO at 0°C for controlled mono-nitration .

- Photoreactivity: UV irradiation in methanol generates a methyl-radical intermediate, leading to dimerization unless quenched with TEMPO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.